molecular formula C16H33N4Na3O12S4 B028232 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3) CAS No. 100037-69-2

1,4-Piperazinediethanesulfonic acid, sodium salt (2:3)

Cat. No. B028232
CAS RN: 100037-69-2
M. Wt: 670.7 g/mol
InChI Key: FPDACHMSOMILQI-UHFFFAOYSA-K
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Description

Synthesis Analysis

The synthesis of piperazine salts involves chemical reactions with various acids, as demonstrated in the synthesis of organic salts of piperazine with p-toluenesulfonic acid and chloroacetic acid, which were structurally characterized and showed distinct hydrogen-bonding motifs (Hawes et al., 2014). Similarly, a supramolecular sodium N,N-piperazinebis(methylenephosphonate) was synthesized by reacting N,N-piperazine bis(methylenephosphonic acid) with NaOH (Huang Kun, 2004).

Molecular Structure Analysis

The molecular structure of piperazine salts shows a range of hydrogen-bonding patterns. For instance, the crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate) reveals a chair conformation of the piperazine ring and a three-dimensional framework formed by hydrogen bonds (Kumar et al., 2015).

Chemical Reactions and Properties

Chemical properties of piperazine salts can be diverse. For example, a study on 1,4-Piperazinediethanesulfonic acid (PIPES) determined its valence at physiological pH, providing insight into its behavior in biological reactions (Hatae et al., 1994). Another study involving the synthesis of piperazine derivatives with aromatic carboxylic acids displayed different supramolecular assemblies and properties (Prasad et al., 2022).

Physical Properties Analysis

Physical properties such as vibrational spectra and structural parameters of piperazine salts have been analyzed using techniques like FTIR and FT-Raman. The study of 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid provided comprehensive insights into its physical characteristics (Kumar et al., 2016).

Chemical Properties Analysis

The chemical properties of piperazine salts include their reactivity and interaction with other compounds. For instance, hydrous salts constructed using 1-aminoethylidenediphosphonic acid and piperazine illustrated reversible structural transformations in humid environments (Tian et al., 2016).

Scientific Research Applications

Antimicrobial Properties in Food Safety

  • Sodium chloride and other sodium salts play crucial roles in preventing spoilage and inhibiting the growth of harmful microorganisms in food. For example, sodium lactate and sodium diacetate are used alongside sodium chloride to inhibit Listeria monocytogenes in ready-to-eat meats, demonstrating the essential nature of sodium salts in producing safe and wholesome foods (Taormina, 2010).

Role in Food Processing

  • The use of sodium chloride in food processing is highlighted for its preservative effects, flavor enhancement, and its role in reducing water activity, which contributes to food safety. The review discusses trends in sodium chloride usage, including reduction and replacement strategies, reflecting the balance between dietary sodium intake concerns and the functional benefits of sodium in food preservation (Albarracín et al., 2011).

Sodium Reduction Strategies

  • Various strategies for sodium reduction in processed meat products are examined, including the use of salt substitutes and flavor enhancers. The review considers the challenges in maintaining flavor, texture, and microbiological safety in reduced-sodium products, suggesting the necessity of innovative approaches to achieve desirable sensory properties without compromising safety (Inguglia et al., 2017).

Flavor Perception and Enhancement in Sodium-Reduced Foods

  • Insights into how reducing sodium in fermented foods impacts flavor perception are provided, along with potential strategies for flavor compensation. This includes the use of starter cultures, flavor enhancers, and non-thermal processing technologies to address the challenges of maintaining appealing flavors in sodium-reduced fermented products (Hu et al., 2022).

Antimycobacterial Activity of Piperazine Derivatives

  • Piperazine, a core structural element in many drugs, has shown significant potential in antimycobacterial applications, particularly against Mycobacterium tuberculosis. The review discusses the structure-activity relationship of piperazine derivatives, highlighting their utility in developing new antimycobacterial agents (Girase et al., 2020).

Mechanism of Action

Target of Action

Instead, it is used as a buffering agent in biochemistry and molecular biology . Its primary role is to maintain a stable pH in a biological system, which is crucial for many biochemical reactions.

Mode of Action

As a buffering agent, PIPES sesquisodium salt works by absorbing or releasing protons (H+ ions) to resist changes in pH. It has a pKa near the physiological pH, making it useful in cell culture work .

Result of Action

The primary result of PIPES sesquisodium salt’s action is the maintenance of a stable pH in the system where it is used. This stability is crucial for the proper functioning of many biological and biochemical processes, including enzymatic reactions, protein folding, and cell culture growth .

Action Environment

The efficacy and stability of PIPES sesquisodium salt can be influenced by environmental factors such as temperature and the presence of other ions. It has an effective buffering range of 6.1 - 7.5 . It is also important to note that PIPES sesquisodium salt is not very water-soluble but will solubilize in 0.5 M NaOH .

Biochemical Analysis

Biochemical Properties

PIPES sesquisodium salt plays a crucial role in biochemical reactions. It is predominantly used as a buffering agent in biochemistry . It has a pKa near the physiological pH, making it useful in cell culture work . It is soluble in water and has a pH range of 6.1-7.5

Cellular Effects

The effects of PIPES sesquisodium salt on various types of cells and cellular processes are primarily related to its role as a buffer. It helps maintain a stable pH environment, which is critical for many cellular processes

Molecular Mechanism

The molecular mechanism of action of PIPES sesquisodium salt is primarily related to its buffering capacity. It helps maintain a stable pH environment, which is critical for many biochemical reactions

Temporal Effects in Laboratory Settings

It is known that PIPES sesquisodium salt is a stable compound with a melting point of 300°C .

properties

IUPAC Name

trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H18N2O6S2.3Na/c2*11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;;/h2*1-8H2,(H,11,12,13)(H,14,15,16);;;/q;;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDACHMSOMILQI-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].C1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33N4Na3O12S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50142888
Record name 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

670.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

100037-69-2
Record name 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100037692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50142888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Piperazinediethanesulfonic acid, sodium salt (2:3)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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